3,3-Dimethyl-2-pentanone

Descripción general

Descripción

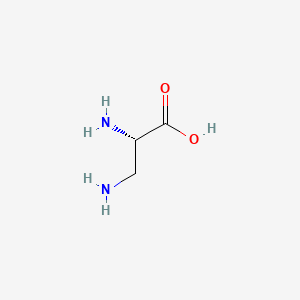

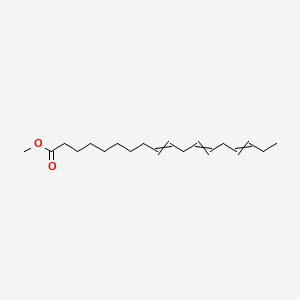

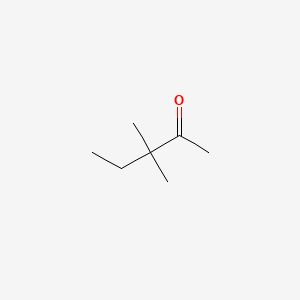

3,3-Dimethyl-2-pentanone is a ketone, which is a type of organic compound that contains a carbonyl group (C=O) bonded to two carbon atoms . It is a colorless liquid with an odor similar to that of acetone . It is used in an experimental method to measure the equilibrium isotopic fractionation factor (αeq) for C-bound H positions adjacent to the carbonyl group in ketones .

Synthesis Analysis

The synthesis of 3,3-Dimethyl-2-pentanone involves the reaction of magnesium alkoxyl ethyl malonate and 2-dimethyl butyryl chloride to prepare 2,2-dimethyl butyryl ethyl malonate, which is then converted into 3,3-dimethyl-2-pentanone . Another method involves the decarboxylation reaction of pivalic acid, glacial acetic acid, and water under normal pressure with a temperature of 380 to 400°C in a fixed bed reactor .

Molecular Structure Analysis

The molecular formula of 3,3-Dimethyl-2-pentanone is C7H14O . The structure contains a carbonyl group (C=O) and two methyl groups (CH3) attached to the carbonyl carbon atom .

Physical And Chemical Properties Analysis

3,3-Dimethyl-2-pentanone is a colorless, mobile liquid with an odor resembling heptane or gasoline . It evaporates when spilled, forming combustible vapors .

Aplicaciones Científicas De Investigación

Organometallic Chemistry:

- Organometallic compounds derived from 2,2-dimethyl-3-pentanone have been studied using IR and 13 C NMR techniques. These studies help in differentiating O- and C-metallated compounds and understanding the effects of solvents and metals on 13 C chemical shifts (Meyer, Gorrichon, & Maroni, 1977).

Synthesis of Pharmaceutical Intermediates:

- 2-Dimethylamino-3-pentanone, a derivative of 3,3-Dimethyl-2-pentanone, is a key intermediate in the synthesis of alkylaminoalkylnaphthalenic analgesics. The resolution of this compound with l- and d-dibenzoyltartaric acids and their behavior in solution have been investigated (Collina, Benevelli, Vercesi, & Ghislandi, 1999).

Environmental Chemistry:

- The gas-phase reactions of OH radicals with derivatives of 3,3-Dimethyl-2-pentanone, such as 2,4-dimethyl-2-pentanol and 3,5-dimethyl-3-hexanol, have been studied to assess the occurrence and importance of alkoxy radical isomerization. These findings are significant for understanding atmospheric chemistry (Atkinson & Aschmann, 1995).

Chemical Engineering and Material Science:

- Research on the (vapor + liquid) equilibrium data in systems composed of 2-propanol, 2,2,4-trimethylpentane, and 2,4-dimethyl-3-pentanone provides insights into the azeotropic behavior of these mixtures, which is essential for industrial applications involving distillation and separation processes (Pavlíček & Wichterle, 2012).

Energy and Fuels:

- The application of 3-pentanone, a symmetric dialkyl ketone, in enhancing water imbibition in coreflooding of fractured carbonate cores, demonstrates its potential in oil recovery processes. This application could be significant in the field of enhanced oil recovery (Argüelles-Vivas, Wang, Abeykoon, & Okuno, 2020).

Safety and Hazards

3,3-Dimethyl-2-pentanone is a highly flammable liquid and vapor. It can cause serious eye irritation and may cause respiratory irritation or drowsiness or dizziness. It should be kept away from heat, sparks, open flames, and hot surfaces. It should be stored in a well-ventilated place and kept cool .

Mecanismo De Acción

Target of Action

It’s primarily used in chemical reactions as a reagent .

Mode of Action

In chemical reactions, ketones like 3,3-dimethylpentan-2-one can act as electrophiles, reacting with nucleophiles due to the partial positive charge on the carbonyl carbon .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3,3-Dimethylpentan-2-one are not well-studied. As a small, lipophilic molecule, it is likely to be absorbed well in the gastrointestinal tract if ingested, and it may also be absorbed through the skin or lungs. These properties can vary depending on the specific conditions and individual differences .

Result of Action

In chemical reactions, the result of its action would depend on the specific reaction conditions and the other reactants present .

Action Environment

The action of 3,3-Dimethylpentan-2-one, like any chemical, can be influenced by environmental factors such as temperature, pH, and the presence of other chemicals. These factors can influence its reactivity and the outcome of chemical reactions in which it participates .

Propiedades

IUPAC Name |

3,3-dimethylpentan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O/c1-5-7(3,4)6(2)8/h5H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSHJLBQLQVSEFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40174714 | |

| Record name | 3,3-Dimethyl-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

114.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,3-Dimethyl-2-pentanone | |

CAS RN |

20669-04-9 | |

| Record name | 3,3-Dimethyl-2-pentanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=20669-04-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,3-Dimethyl-2-pentanone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020669049 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,3-Dimethyl-2-pentanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40174714 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3,3-dimethylpentan-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What interesting chemical reaction involving 3,3-dimethyl-2-pentanone was observed?

A1: Researchers discovered a novel ring closure reaction when heating 1,1,1,5,5,5-hexachloro-4-(dimethylamino)-3,3-dimethyl-2-pentanone in ethanol. [] This reaction competes with the formation of α-chloro-γ-ketoacylamine and results in the creation of a 2,3-pyrrolidinedione ring. This finding expands the understanding of the reactivity of 3,3-dimethyl-2-pentanone derivatives under specific conditions.

Q2: Is there any information available on the thermal decomposition of compounds related to 3,3-dimethyl-2-pentanone?

A2: Yes, research exists on the thermal decomposition of 2,3-dimethyl-2,3-epoxypentane. [] While not directly 3,3-dimethyl-2-pentanone, this structurally similar compound's decomposition provides insights into potential reaction pathways and product formation tendencies in related molecules. The study revealed that 2,3-dimethyl-2,3-epoxypentane decomposes through seven primary processes, yielding products like propene, propanone, and various butenes and pentanones. Understanding these decomposition pathways in a related molecule could offer valuable clues for future research on the thermal behavior of 3,3-dimethyl-2-pentanone itself.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.